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Compound of Interest

Compound Name: Nipastat

Cat. No.: B1175275 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Nipastat is the trade name for a broad-spectrum antimicrobial preservative system employed

extensively in the pharmaceutical, cosmetic, and food industries. It is not a single chemical

entity but rather a synergistic blend of five paraben esters: methylparaben, ethylparaben,

propylparaben, butylparaben, and isobutylparaben. This guide provides a comprehensive

overview of the safety and toxicological profile of Nipastat, focusing on the individual

properties of its constituent parabens. All quantitative data is presented in structured tables for

comparative analysis, and detailed experimental protocols for key toxicological studies are

described. Furthermore, this guide includes visualizations of pertinent signaling pathways and

experimental workflows to facilitate a deeper understanding of the toxicological mechanisms.

Physicochemical Properties and Composition
Nipastat is a white, crystalline powder. Its efficacy as a preservative stems from the combined

antimicrobial action of its components, which are esters of p-hydroxybenzoic acid. The typical

composition of Nipastat is detailed below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b1175275?utm_src=pdf-interest
https://www.benchchem.com/product/b1175275?utm_src=pdf-body
https://www.benchchem.com/product/b1175275?utm_src=pdf-body
https://www.benchchem.com/product/b1175275?utm_src=pdf-body
https://www.benchchem.com/product/b1175275?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1175275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Component Chemical Structure Molecular Formula
Molecular Weight (
g/mol )

Methylparaben C₈H₈O₃ 152.15

Ethylparaben C₉H₁₀O₃ 166.17

Propylparaben C₁₀H₁₂O₃ 180.20

Butylparaben C₁₁H₁₄O₃ 194.23

Isobutylparaben C₁₁H₁₄O₃ 194.23

Toxicological Data
The toxicological profile of Nipastat is predicated on the individual toxicities of its paraben

constituents. Generally, the acute toxicity of parabens is low; however, their potential for

endocrine disruption has been a subject of scientific investigation. The lipophilicity and,

consequently, some biological activities of parabens tend to increase with the length of the alkyl

chain.

Acute Toxicity
The following table summarizes the available acute oral and dermal toxicity data for the

individual parabens found in Nipastat.
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Paraben Test Species Route
LD₅₀ (mg/kg
bw)

Reference

Methylparaben Mouse Oral >8000 [1]

Rat Oral >5000 [1]

Ethylparaben Mouse Oral 4000 [1]

Rat Oral >5000 [1]

Propylparaben Mouse Oral 6332 [1]

Rat Oral >5000 [1]

Butylparaben Mouse Oral >12,800 [1]

Rat Oral 15,360 [1]

Isobutylparaben Rat Dermal >2000 [2]

Repeated Dose Toxicity and No-Observed-Adverse-
Effect-Level (NOAEL)
Subchronic and chronic toxicity studies have been conducted to establish the NOAEL for

various parabens.
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Paraben
Test
Species

Study
Duration

NOAEL
(mg/kg
bw/day)

Key
Findings

Reference

Methylparabe

n
Rat 90-day 1000

No adverse

effects

observed.

[3]

Ethylparaben Rat 90-day 1000

No adverse

effects

observed.

[3]

Propylparabe

n
Rat 90-day 1000

No adverse

effects

observed.

[3]

Butylparaben Rat 90-day 250

Decreased

body weight

gain at higher

doses.

[1]

Isobutylparab

en
Rat

28-day

(dermal)
50

Skin

hyperkeratosi

s at higher

doses in

females.

[2]

Isobutylparab

en
Rat

13-week

(subcutaneou

s)

50

No systemic

toxicity; local

irritation at

injection site.

[4]

Genotoxicity
Parabens have been extensively evaluated for their genotoxic potential using a battery of in

vitro and in vivo assays.
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Paraben Assay Test System Result Reference

Methylparaben Ames Test S. typhimurium Negative [1]

Chromosomal

Aberration
CHO cells Positive [1][5]

Ethylparaben Ames Test S. typhimurium Negative [1]

Chromosomal

Aberration
CHO cells Positive [1][5]

Propylparaben Ames Test S. typhimurium Negative [1]

Butylparaben Ames Test S. typhimurium Negative [1]

Isobutylparaben Ames Test S. typhimurium Negative [6]

Chromosomal

Aberration
CHO cells

1% incidence of

structural

aberrations at

0.6 mg/ml

[6]

While generally considered non-mutagenic in bacterial reverse mutation assays,

methylparaben and ethylparaben have been shown to induce chromosomal aberrations in

mammalian cells at high concentrations.[1][5]

Carcinogenicity
Long-term carcinogenicity studies in rodents have not demonstrated a carcinogenic potential

for the parabens tested.
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Paraben Test Species Route Result Reference

Methylparaben Rat Oral
Non-

carcinogenic
[1]

Propylparaben Rat Oral
Non-

carcinogenic
[1]

Butylparaben Mouse Oral
Non-

carcinogenic
[7]

Isobutylparaben Mouse Oral
Non-

carcinogenic
[7]

Developmental and Reproductive Toxicity (DART)
The endocrine-disrupting potential of parabens, particularly their weak estrogenic activity, has

been a primary focus of DART studies. The potency of estrogenic effects generally increases

with the length of the alkyl chain.
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Paraben Test Species Key Findings Reference

Methylparaben Rat

No adverse effects on

male reproductive

organs up to 1000

mg/kg/day.

[1]

Ethylparaben Rat

No adverse effects on

male reproductive

organs up to 1000

mg/kg/day.

[1]

Propylparaben Rat

Reduced sperm

production at doses of

10 mg/kg/day and

higher.

[8]

Butylparaben Rat

Decreased epididymal

and seminal vesicle

weights; reduced

sperm motility and

count in offspring at

100 mg/kg/day.

[1]

Isobutylparaben Rat

Uterine weight

increase in dams;

some evidence of

effects on male

reproductive

development in

offspring.

[9]

Experimental Protocols
The following sections detail the methodologies for key toxicological assays cited in this guide,

based on OECD Test Guidelines.
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Repeated Dose 90-Day Oral Toxicity Study in Rodents
(OECD TG 408)
This study provides information on the potential health hazards arising from repeated oral

exposure to a substance for 90 days.[3]

Test System: Typically, Wistar or Sprague-Dawley rats.

Administration: The test substance is administered orally via gavage, in the diet, or in

drinking water, daily for 90 days.

Dose Levels: At least three dose levels and a concurrent control group are used. The highest

dose should induce toxic effects but not death or severe suffering.

Endpoints: Daily clinical observations, weekly body weight and food/water consumption

measurements, hematology, clinical biochemistry, and urinalysis. At termination, a full

necropsy is performed, and organs are weighed and subjected to histopathological

examination.

Bacterial Reverse Mutation Test (Ames Test) (OECD TG
471)
This assay is used to detect gene mutations induced by a test substance.

Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-

dependent strains of Escherichia coli.

Methodology: The tester strains are exposed to the test substance with and without a

metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have

mutated back to a state of amino acid synthesis) is counted.

Evaluation: A substance is considered mutagenic if it causes a concentration-related

increase in the number of revertant colonies compared to the solvent control.

In Vitro Mammalian Chromosomal Aberration Test
(OECD TG 473)
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This test identifies substances that cause structural chromosomal aberrations in cultured

mammalian cells.

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or

human peripheral blood lymphocytes.

Methodology: Cells are exposed to the test substance for a defined period, both with and

without metabolic activation. Cells are then arrested in metaphase, harvested, and stained.

Metaphase spreads are examined microscopically for chromosomal abnormalities.

Evaluation: A positive response is characterized by a concentration-dependent increase in

the percentage of cells with structural chromosomal aberrations.

Combined Repeated Dose Toxicity Study with the
Reproduction/Developmental Toxicity Screening Test
(OECD TG 422)
This screening test provides information on both general systemic toxicity and potential effects

on reproduction and development.

Test System: Rats.

Administration: The test substance is administered orally to males for at least four weeks

(including a two-week pre-mating period) and to females throughout the study (including two

weeks pre-mating, gestation, and lactation).

Endpoints: In addition to the endpoints in a standard repeated dose study, this guideline

includes evaluation of mating performance, fertility, gestation length, and offspring viability

and growth.

Extended One-Generation Reproductive Toxicity Study
(OECD TG 443)
This is a more comprehensive study of reproductive and developmental toxicity than TG 422.

Test System: Rats.
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Administration: Similar to TG 422, with extended exposure of the F1 generation through

sexual maturity.

Endpoints: In addition to the endpoints of TG 422, this study includes more detailed

evaluation of the F1 generation, including reproductive organ function, developmental

landmarks, and neurobehavioral and immunotoxicological assessments in specific cohorts.

Mechanistic Toxicology and Signaling Pathways
Endocrine Disruption
Parabens are known to possess weak estrogenic activity, which is a primary mechanism of

their endocrine-disrupting effects. They can bind to estrogen receptors (ERα and ERβ),

mimicking the action of endogenous estrogens and potentially leading to downstream effects

on gene expression and cellular function. Some parabens also exhibit anti-androgenic activity.

Extracellular

Cytoplasm
Nucleus

Parabens

Estrogen Receptor
(ERα / ERβ)

Binds to

Androgen Receptor
(AR)

Inhibits Binding

Estrogen Response
Element (ERE)

Translocates &
Binds to

Androgen Response
Element (ARE)

Translocates &
Binds to

Testosterone

Binds to

Altered Gene
Expression

Regulates

Regulates

Click to download full resolution via product page

Paraben Endocrine Disruption Pathway

Mitochondrial Dysfunction
Some parabens, particularly propylparaben, have been shown to induce mitochondrial

dysfunction. A key mechanism is the induction of the mitochondrial permeability transition
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(MPT), a sudden increase in the permeability of the inner mitochondrial membrane. This can

lead to mitochondrial swelling, uncoupling of oxidative phosphorylation, ATP depletion, and

ultimately, cell death.[10]
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Paraben-Induced Mitochondrial Dysfunction

Experimental Workflow Diagrams
Workflow for Ames Test (OECD TG 471)
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Conclusion
Nipastat, a mixture of five parabens, exhibits a well-characterized toxicological profile primarily

driven by the properties of its individual components. The acute toxicity of these parabens is

low. The main toxicological concerns are related to their potential for endocrine disruption,

specifically weak estrogenic and anti-androgenic activities, which are more pronounced with

longer alkyl chain parabens. Genotoxicity and carcinogenicity studies have generally not

indicated a significant risk at relevant exposure levels. This guide provides a comprehensive

summary of the available safety data and experimental methodologies to aid researchers and

professionals in the risk assessment and safe handling of Nipastat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide to the Safety and Toxicology
of Nipastat]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1175275#safety-and-toxicology-data-for-nipastat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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